molecular formula C18H18N4OS B5566039 4-(benzyloxy)benzaldehyde (3-amino-4-methyl-1,3-thiazol-2(3H)-ylidene)hydrazone

4-(benzyloxy)benzaldehyde (3-amino-4-methyl-1,3-thiazol-2(3H)-ylidene)hydrazone

Cat. No. B5566039
M. Wt: 338.4 g/mol
InChI Key: WPUHMIMHSXHULG-HVFCYKRDSA-N
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Description

Synthesis Analysis

The synthesis of related hydrazone compounds involves the reaction of hydrazine derivatives with benzaldehydes or substituted benzaldehydes under various conditions. For instance, the synthesis of metal complexes from dimethoxy benzaldehyde hydrazones demonstrates the formation and characterization of complex structures, which can provide insights into the synthesis pathways of similar compounds (Mekkey, Mal, & Kadhim, 2020). Microwave-induced synthesis using silica-supported dichlorophosphate offers a method with advantages such as short reaction time and high yield, suggesting potential methodologies for synthesizing similar hydrazone compounds (Li, Feng, & Zhao, 2008).

Scientific Research Applications

Synthesis and Characterization

Efficient synthesis methods have been developed for benzaldehyde thiazolyl hydrazones, highlighting their potential in the field of heterocyclic chemistry. For instance, microwave-induced synthesis using silica-supported dichlorophosphate offers a novel approach to synthesizing unsubstituted benzaldehyde thiazolyl hydrazones, featuring advantages such as short reaction times, high yields, and minimal environmental impact (Zheng Li, Xu Feng, Yan-long Zhao, 2008). Similarly, the synthesis of biologically active hydrazones and their D-Galactose derivatives provides a foundation for exploring their biological activities, including antimicrobial effects against Candida albicans (E. Ramadan, 2010).

Biological Activities

Hydrazones bearing the thiazole scaffold have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds have shown moderate to good growth inhibition activity against various microbial strains and displayed significant free-radical scavenging ability, pointing to their potential as therapeutic agents (C. Nastasă, B. Tiperciuc, M. Duma, D. Benedec, O. Oniga, 2015).

Optical Studies

The synthesis and optical studies of metal complexes with benzaldehyde hydrazone derivatives reveal their potential in material science, particularly in the development of compounds with specific optical properties (Athraa H. Mekkey, Fatima H. Mal, S. H. Kadhim, 2020). These investigations contribute to the understanding of the structural and optical characteristics of such complexes, which could have implications for their use in various technological applications.

Antifungal and Antibacterial Applications

The development of new derivatives from indole, benzotriazole, and thioacetyl chloride, including hydrazones, has been studied for their antifungal and antibacterial properties. This research highlights the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Darda' Aziz Ibrahim, S. D. Khalaf, N. A. Ahmed, A. H. Dalaf, 2021).

properties

IUPAC Name

(2Z)-4-methyl-2-[(E)-(4-phenylmethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-14-13-24-18(22(14)19)21-20-11-15-7-9-17(10-8-15)23-12-16-5-3-2-4-6-16/h2-11,13H,12,19H2,1H3/b20-11+,21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUHMIMHSXHULG-HVFCYKRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS/C(=N\N=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)-4-methylthiazol-3(2H)-amine

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